Uroporphyrin III, octamethyl ester
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Overview
Description
Uroporphyrin III, octamethyl ester is a derivative of uroporphyrin III, a type of porphyrin. Porphyrins are organic compounds, essential for various biological functions, including oxygen transport and photosynthesis. This compound is known for its role in the study of porphyrin metabolism and its applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uroporphyrin III, octamethyl ester typically involves the esterification of uroporphyrin III. One common method includes the reaction of uroporphyrin III with methanol in the presence of sulfuric acid as a catalyst. The reaction is carried out at room temperature for about 24 hours .
Industrial Production Methods: the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: Uroporphyrin III, octamethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Involves nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced porphyrin derivatives .
Scientific Research Applications
Uroporphyrin III, octamethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of uroporphyrin III, octamethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce reactive oxygen species. These reactive species can then induce cell damage, which is the basis for its use in photodynamic therapy .
Comparison with Similar Compounds
Coproporphyrin III: Another type of porphyrin with similar structural features but different functional groups.
Protoporphyrin IX: A precursor to heme, with a similar porphyrin core but different side chains.
Sirohydrochlorin: A related compound involved in the biosynthesis of siroheme.
Uniqueness: Uroporphyrin III, octamethyl ester is unique due to its octamethyl ester functional groups, which enhance its solubility and stability compared to other porphyrins. This makes it particularly useful in research applications where these properties are advantageous .
Properties
Molecular Formula |
C48H54N4O16 |
---|---|
Molecular Weight |
943.0 g/mol |
IUPAC Name |
methyl 3-[3,7,12,17-tetrakis(2-methoxy-2-oxoethyl)-8,13,18-tris(3-methoxy-3-oxopropyl)-21,22-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-35-27(11-15-43(55)63-3)30(18-46(58)66-6)38(51-35)23-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)24-39-31(19-47(59)67-7)26(10-14-42(54)62-2)34(50-39)21-33(25)49-37/h21-24,50,52H,9-20H2,1-8H3 |
InChI Key |
WKMOYJGDKICEDA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)OC)CC(=O)OC)CCC(=O)OC)CC(=O)OC)CCC(=O)OC)CC(=O)OC)CC(=O)OC |
Origin of Product |
United States |
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